5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the reaction of 5-Fluoro-2H-1,3-benzodioxole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar structure but with bromine and difluoro groups instead of the sulfonyl chloride group.
2,2-Difluoro-1,3-benzodioxole-4-sulfonyl chloride: Contains difluoro groups instead of a single fluorine atom.
Uniqueness
5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group, which confer distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
5-fluoro-1,3-benzodioxole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(10,11)7-4(9)1-2-5-6(7)13-3-12-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWYZMJXOTTZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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